Membrane-Bound COMT Inhibition
3-O-Methyl-3-methoxymaxterone exhibits potent inhibition of membrane-bound catechol-O-methyltransferase (MB-COMT) with an IC50 of 5.80 nM in rat brain homogenates [1]. This potency is approximately 2.2-fold greater than its inhibition of soluble COMT (S-COMT, IC50 = 13 nM) in the same species, indicating preferential targeting of the membrane-associated isoform. The assay employed a 20-minute preincubation followed by measurement of metanephrine formation using adrenaline as substrate.
| Evidence Dimension | COMT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.80 nM (MB-COMT) |
| Comparator Or Baseline | Target compound vs S-COMT: 13 nM |
| Quantified Difference | 2.2-fold selectivity for MB-COMT over S-COMT |
| Conditions | Wistar rat brain homogenate; 20 min preincubation; adrenaline substrate; metanephrine formation assay |
Why This Matters
For researchers studying COMT biology or developing COMT inhibitors, this nanomolar potency and isoform preference distinguish 3-O-Methyl-3-methoxymaxterone from non-selective COMT substrates and justify its procurement over uncharacterized steroid analogs.
- [1] BindingDB. BDBM50479631 (CHEMBL137555). Affinity Data: IC50 = 5.80 nM for MB-COMT (rat brain). Accessed April 2026. View Source
